molecular formula C14H11I2NO2 B11548016 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol

Cat. No.: B11548016
M. Wt: 479.05 g/mol
InChI Key: YODGHHAACJOEAC-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol: is a chemical compound with the molecular formula C14H11I2NO2 It is characterized by the presence of two iodine atoms, a methoxy group, and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol typically involves the condensation of 2,4-diiodophenol with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it could be useful in developing drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The iodine atoms may also play a role in enhancing the compound’s binding affinity to certain proteins .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol
  • 2,4-Dibromo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol
  • 2,4-Diiodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol

Comparison: Compared to its analogs, 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties.

Properties

Molecular Formula

C14H11I2NO2

Molecular Weight

479.05 g/mol

IUPAC Name

2,4-diiodo-6-[(2-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11I2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-8,18H,1H3

InChI Key

YODGHHAACJOEAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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